5-Ethoxy-2-Pyrrolidinon

Übersicht

Beschreibung

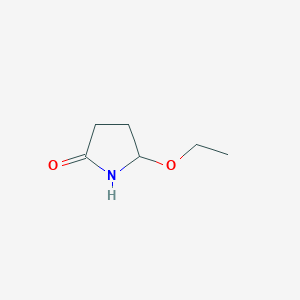

5-Ethoxy-2-pyrrolidinone is a chemical compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, characterized by the presence of an ethoxy group at the 5-position of the pyrrolidinone ring. This compound is a colorless to pale yellow liquid with a distinctive odor and is soluble in various organic solvents such as ethanol, ether, and chlorinated hydrocarbons .

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-2-pyrrolidinone has several applications in scientific research:

Wirkmechanismus

Target of Action

It’s worth noting that this compound is a key intermediate in the synthesis of5-vinyl-2-pyrrolidinone , which is a crucial component of Vigabatrin . Vigabatrin is a synthetic analogue of GABA (γ-aminobutyric acid) and acts as a highly selective enzyme-activated inhibitor of GABA-T in the mammalian brain .

Biochemical Pathways

Its derivative vigabatrin is known to affect the gabaergic pathway by inhibiting gaba transaminase, leading to increased gaba levels in the cns .

Pharmacokinetics

Given its role as a key intermediate in the synthesis of other compounds, its bioavailability may be influenced by its chemical structure and the conditions under which it is synthesized .

Result of Action

Its derivative vigabatrin is known to increase gaba levels in the cns, which can help in the treatment of disorders associated with depletion of gaba levels such as tardive dyskinesia, schizophrenia, and epilepsy .

Action Environment

It’s worth noting that this compound is described as a flammable liquid and should be kept away from open flames and high temperatures . This suggests that environmental factors such as temperature and exposure to certain chemicals could potentially influence its stability and efficacy.

Biochemische Analyse

Biochemical Properties

It is known that pyrrolidinone derivatives, including 5-Ethoxy-2-pyrrolidinone, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that pyrrolidinone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that pyrrolidinone derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-Ethoxy-2-pyrrolidinone involves the reaction of 2-pyrrolidinone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under a nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 5-Ethoxy-2-pyrrolidinone can be scaled up by using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of eco-friendly reagents and solvents is preferred to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-2-pyrrolidinone undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Vinylation: Vinyl magnesium bromide, potassium carbonate, tetrahydrofuran, nitrogen atmosphere.

Substitution: Various nucleophiles such as amines or thiols, organic solvents, and sometimes catalysts.

Major Products Formed

Vinylation: 5-vinyl-2-pyrrolidinone.

Substitution: Depending on the nucleophile used, products can vary widely, including amine or thiol derivatives of pyrrolidinone.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Pyrrolidinone: The parent compound without the ethoxy group.

5-Methyl-2-pyrrolidinone: A similar compound with a methyl group instead of an ethoxy group.

5-Vinyl-2-pyrrolidinone: A derivative with a vinyl group at the 5-position.

Uniqueness

5-Ethoxy-2-pyrrolidinone is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. This makes it a valuable compound in the synthesis of specialized molecules and in various research applications .

Biologische Aktivität

5-Ethoxy-2-pyrrolidinone (C₇H₁₃NO₂) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

5-Ethoxy-2-pyrrolidinone is primarily synthesized from 2-pyrrolidinone through various chemical reactions. Its structure allows for versatile modifications, making it a valuable building block in organic synthesis. It serves as an intermediate in the production of bioactive molecules, including the antiepileptic drug Vigabatrin, which acts by inhibiting GABA transaminase and increasing GABA levels in the central nervous system .

The biological activity of 5-Ethoxy-2-pyrrolidinone can be attributed to its influence on several biochemical pathways:

- GABAergic Pathway : Its derivative, Vigabatrin, enhances GABA levels, which is crucial for treating neurological disorders such as epilepsy and schizophrenia .

- Enzyme Inhibition : The compound interacts with various enzymes and proteins, influencing cellular signaling and metabolism .

- Cellular Effects : Studies indicate that pyrrolidinone derivatives can affect gene expression and cell function, potentially leading to therapeutic effects .

Therapeutic Applications

5-Ethoxy-2-pyrrolidinone has been explored for various therapeutic applications:

- Anticancer Activity : Recent studies have shown that derivatives of 5-Ethoxy-2-pyrrolidinone exhibit significant anticancer properties. For instance, compounds derived from it have demonstrated potent activity against A549 lung cancer cells . The structure-dependent nature of these compounds suggests that specific substitutions can enhance their efficacy while minimizing toxicity to non-cancerous cells.

- Antimicrobial Activity : Research has identified antimicrobial properties in certain derivatives against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This highlights the potential of 5-Ethoxy-2-pyrrolidinone in developing new antimicrobial agents .

Case Study 1: Anticancer Properties

A study evaluated the anticancer activity of various 5-oxopyrrolidine derivatives derived from 5-Ethoxy-2-pyrrolidinone. The compounds were tested on A549 human lung adenocarcinoma cells and showed varying degrees of cytotoxicity. Notably, certain derivatives with free amino groups exhibited enhanced anticancer activity while maintaining low toxicity towards normal cells. This suggests a promising avenue for developing targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 5-Ethoxy-2-pyrrolidinone derivatives against clinically relevant pathogens. The study revealed that several compounds demonstrated significant activity against resistant strains, indicating their potential role in combating antibiotic resistance .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-ethoxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6-4-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRWQRYMEYRQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393849 | |

| Record name | 5-ethoxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39662-63-0 | |

| Record name | 5-ethoxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-Ethoxy-2-pyrrolidinone a valuable building block in organic synthesis?

A: 5-Ethoxy-2-pyrrolidinone acts as a versatile precursor to various complex molecules. It's easily synthesized from readily available starting materials like 2-pyrrolidinone or succinimide []. Its structure allows for selective ring-opening reactions and subsequent functionalization, making it particularly useful for synthesizing γ-keto aldehydes [, ]. These aldehydes are important building blocks for natural products and other complex molecules.

Q2: Can you provide an example of how 5-Ethoxy-2-pyrrolidinone is used to synthesize natural products?

A: Researchers have successfully used 5-Ethoxy-2-pyrrolidinone in the synthesis of dl-gephyrotoxin 223AB (also known as indolizidine 223AB) []. This synthesis utilizes a pseudo-Diels-Alder reaction between trans-1,3-heptadiene and an N-acyl immonium salt derived from 5-Ethoxy-2-pyrrolidinone []. The reaction proceeds with high regiospecificity and stereospecificity, highlighting the utility of 5-Ethoxy-2-pyrrolidinone in complex molecule synthesis.

Q3: Beyond natural product synthesis, are there other applications for 5-Ethoxy-2-pyrrolidinone derivatives?

A: Yes, 5-Ethoxy-2-pyrrolidinone derivatives have proven useful in synthesizing various heterocyclic compounds. For instance, researchers have explored their use in the synthesis of pyridyl-substituted pyrroles like α- and β-nicotyrine and their nor derivatives []. This synthetic route, utilizing 5-Ethoxy-2-pyrrolidinone, offers a practical approach, often bypassing the need for intermediate purification [].

Q4: Has the stereoselectivity of reactions involving 5-Ethoxy-2-pyrrolidinone derivatives been investigated?

A: Yes, studies have delved into the diastereoselectivity observed in the cyclization reactions of specific 5-Ethoxy-2-pyrrolidinone derivatives, particularly 1-(2-(benzyloxymethyl)-3-butenyl)-5-ethoxy-2-pyrrolidinones [, ]. Understanding the factors influencing diastereoselectivity in these reactions is crucial for controlling the stereochemistry of the final products, a critical aspect in synthesizing bioactive molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.